

An In-depth Technical Guide to Istradefylline and its Isotopologue Istradefylline-d3,13C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Istradefylline-d3,13C

Cat. No.: B15552991

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Istradefylline is a selective adenosine A_{2A} receptor antagonist.^[1] Chemically, it is a xanthine derivative and an analogue of caffeine.^[2] It is approved as an adjunctive treatment to levodopa/carbidopa for adults with Parkinson's disease (PD) who are experiencing "off" episodes, which are periods when the medication is not working well, leading to an increase in PD symptoms like tremor and difficulty walking.^{[1][3]} This guide provides a comprehensive overview of the technical aspects of istradefylline, including its mechanism of action, pharmacological data, and relevant experimental methodologies. The isotopically labeled version, **Istradefylline-d3,13C**, is primarily utilized in research settings, often as an internal standard in pharmacokinetic studies to improve analytical accuracy. While the core data presented here pertains to the unlabeled compound, it is directly applicable to the fundamental understanding of its labeled counterpart. The CAS number for unlabeled Istradefylline is 155270-99-8.^{[4][5]} The specific CAS number for **Istradefylline-d3,13C** is not consistently available across suppliers, with some referencing the unlabeled CAS number.^{[5][6][7]}

Core Data Summary

Receptor Binding Affinity

Istradefylline demonstrates high affinity and selectivity for the adenosine A_{2A} receptor across various species.^{[8][9]} Its affinity for other adenosine receptor subtypes (A₁, A_{2B}, and A₃) is

significantly lower.[8][9]

Species	Receptor	Ki (nM)	Reference
Human	A ₂ A	9.12	[10]
Human	A ₁	>287	[10]
Human	A ₃	>681	[10]
Rat	A ₂ A	1.57	[10]
Rat	A ₁	50.9	[10]
Mouse	A ₂ A	1.87	[10]
Mouse	A ₁	105.02	[10]

Pharmacokinetic Properties

Istradefylline is administered orally and exhibits dose-proportional pharmacokinetics.[8][11] It has a long terminal half-life, supporting once-daily dosing.[12]

Parameter	Value	Conditions	Reference
T _{max} (Median)	~4 hours	Fasting conditions	[11][13]
Terminal Half-life (t _{1/2})	~83 hours	At steady-state	[8][11]
Plasma Protein Binding	~98%	-	[11][12]
Apparent Volume of Distribution (V _d /F)	448-557 L	-	[12]
Metabolism	Primarily via CYP1A1 and CYP3A4	Minor contributions from other CYPs	[11][12]
Elimination	~48% in feces, ~39% in urine	After a 40 mg oral dose	[13][14]

Clinical Efficacy

In clinical trials, istradefylline as an adjunct to levodopa/carbidopa has been shown to reduce the daily "OFF" time for patients with Parkinson's disease.

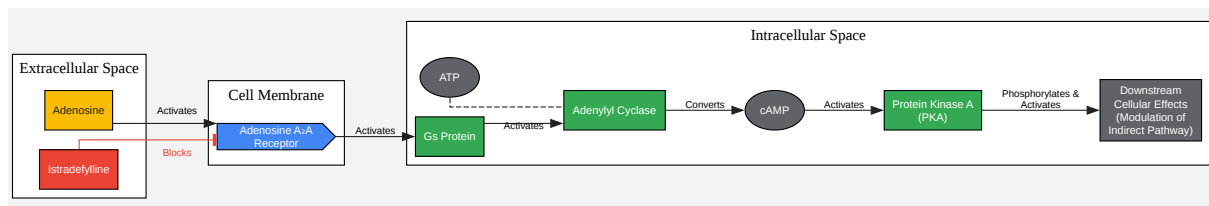
Dose	Reduction in Daily "OFF" Time vs. Placebo (hours)	Reference
20 mg/day	0.64 - 0.76	[8]
40 mg/day	0.74 - 1.2	[8]

Mechanism of Action and Signaling Pathway

The precise mechanism by which istradefylline exerts its therapeutic effect in Parkinson's disease is not fully known.[1][11] However, it is established that it acts as an antagonist at adenosine A₂A receptors, which are highly concentrated in the basal ganglia, a brain region critical for motor control.[13][15]

In Parkinson's disease, the depletion of dopamine leads to an imbalance in the basal ganglia's "direct" and "indirect" motor pathways.[16] The indirect pathway becomes overactive, contributing to motor symptoms. Adenosine A₂A receptors are co-localized with dopamine D₂ receptors on neurons of this indirect pathway.[13] Adenosine, by activating A₂A receptors, counteracts the effects of dopamine, thus contributing to this overactivity.[1][15]

Istradefylline blocks the A₂A receptor, thereby reducing the inhibitory effect of adenosine on the indirect pathway.[3][15] This helps to restore the balance of motor control pathways, alleviating motor symptoms in conjunction with levodopa therapy.[16] The signaling cascade initiated by A₂A receptor activation involves the G_s protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[17][18] Increased cAMP levels then activate Protein Kinase A (PKA), leading to downstream effects that modulate neuronal excitability.[17][19]



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Istradefylline blocks the adenosine A_{2A} receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for Istradefylline are extensive. Below are generalized methodologies for key in-vitro and in-vivo assessments.

In-Vitro Receptor Binding Assay

Objective: To determine the binding affinity (K_i) of Istradefylline for adenosine A_{2A} receptors.

Methodology:

- **Membrane Preparation:** Prepare cell membrane homogenates from a cell line expressing the target human adenosine A_{2A} receptor.
- **Radioligand Binding:** Incubate the membrane preparation with a specific radioligand for the A_{2A} receptor (e.g., [³H]CGS 21680).
- **Competition Assay:** Perform competitive binding experiments by adding increasing concentrations of unlabeled Istradefylline to the incubation mixture.
- **Separation and Counting:** Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the bound ligand using liquid scintillation counting.

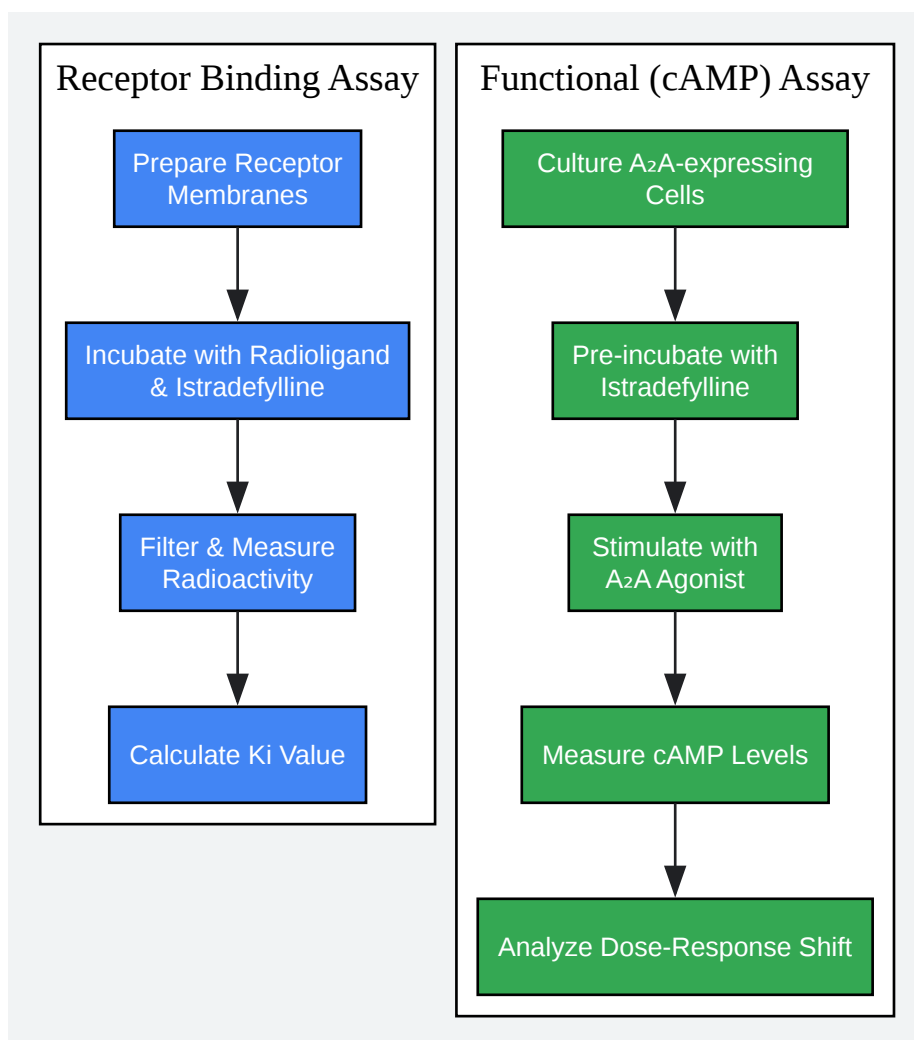
- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the Istradefylline concentration. Calculate the IC_{50} (concentration inhibiting 50% of specific binding) and then derive the K_i value using the Cheng-Prusoff equation. This kinetic analysis indicates that istradefylline binds reversibly to human A_{2A} receptors.^[9]

cAMP Accumulation Assay

Objective: To assess the functional antagonism of Istradefylline at the A_{2A} receptor.

Methodology:

- **Cell Culture:** Culture cells expressing the A_{2A} receptor (e.g., PC12 cells).
- **Treatment:** Pre-incubate the cells with various concentrations of Istradefylline for a defined period.
- **Agonist Stimulation:** Stimulate the cells with a known A_{2A} receptor agonist (e.g., CGS21680) to induce cAMP production.
- **Lysis and Detection:** Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
- **Data Analysis:** Plot the cAMP concentration against the agonist concentration in the presence and absence of Istradefylline. A rightward shift in the agonist's concentration-response curve without a change in the maximal response indicates competitive antagonism.^[9]



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Generalized workflow for in-vitro characterization of Istradefylline.

Conclusion

Istradefylline represents a significant non-dopaminergic therapeutic strategy for Parkinson's disease, offering a novel mechanism to modulate the overactive indirect motor pathway.[3] Its high selectivity for the adenosine A₂A receptor minimizes off-target effects.[8] The isotopically labeled variant, **Istradefylline-d₃,¹³C**, serves as an essential tool for precise bioanalytical and pharmacokinetic research, underpinning the continued development and understanding of this class of compounds. This guide provides foundational technical data for professionals engaged in the research and development of neurological therapies.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Istradefylline and its Isotopologue Istradefylline-d3,13C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552991#istradefylline-d3-13c-cas-number]

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